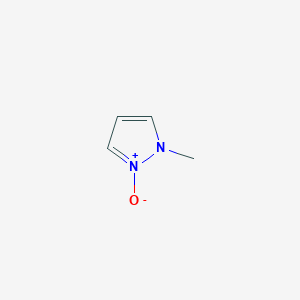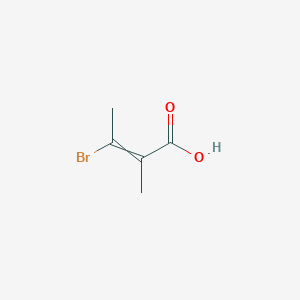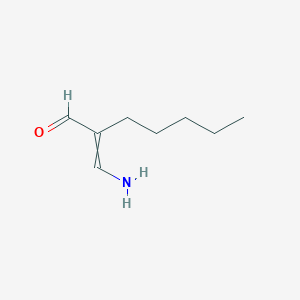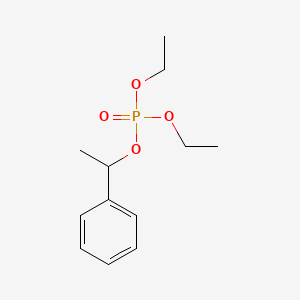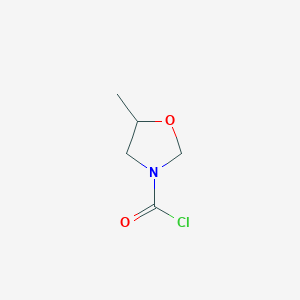
5-Methyl-1,3-oxazolidine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-oxazolidine-3-carbonyl chloride: is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: The reaction of aziridines with aldehydes in the presence of an iron porphyrin Lewis acid catalyst provides oxazolidines with high regio- and diastereoselectivity.
Oxidative Functionalization: Tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide in water enable the construction of functionalized oxazolidines via oxidative C(sp3)-H functionalization.
Industrial Production Methods: Industrial production methods for 5-Methyl-1,3-oxazolidine-3-carbonyl chloride typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidative functionalization to form various derivatives.
Reduction: The reduction of oxazolidines can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl chloride group, leading to the formation of amides or esters.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide in the presence of tetrabutylammonium iodide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Functionalized oxazolidines.
Reduction: Amino alcohols.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-1,3-oxazolidine-3-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, oxazolidine derivatives are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine: Oxazolidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents, particularly in the development of antibiotics and antiviral drugs .
Industry: In the industrial sector, oxazolidine compounds are used in the production of polymers, resins, and coatings due to their ability to enhance material properties .
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-oxazolidine-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Oxazolidines: Compounds with a similar five-membered ring structure containing nitrogen and oxygen.
Oxazolines: Five-membered heterocycles with one nitrogen and one oxygen atom, but differing in the position of the double bond.
Thiazolidines: Similar to oxazolidines but contain sulfur instead of oxygen.
Uniqueness: 5-Methyl-1,3-oxazolidine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions .
Eigenschaften
CAS-Nummer |
39885-53-5 |
|---|---|
Molekularformel |
C5H8ClNO2 |
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
5-methyl-1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c1-4-2-7(3-9-4)5(6)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
FOJYUUZLEVIJOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CO1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


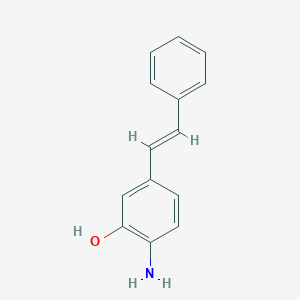
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)

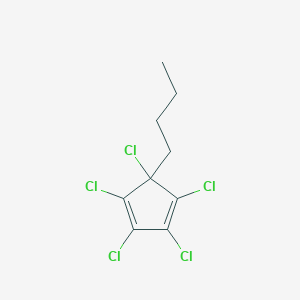
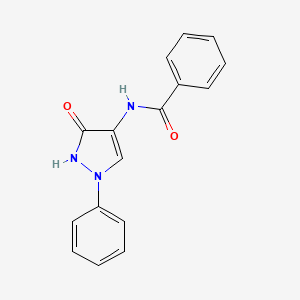
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)

